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This document provides detailed application notes and protocols for the analysis of Cassini
Visual and Infrared Mapping Spectrometer (VIMS) data of Saturn's moon, Dione. These
guidelines are intended to assist researchers in processing and interpreting VIMS
hyperspectral data to investigate the surface composition and physical properties of this icy
satellite.

Introduction to Cassini VIMS Data of Dione

The Cassini-Huygens mission, a joint endeavor of NASA, the European Space Agency (ESA),
and the Italian Space Agency (ASI), significantly advanced our understanding of the Saturnian
system. The Visual and Infrared Mapping Spectrometer (VIMS) instrument onboard the Cassini
orbiter was a powerful tool for characterizing the composition of Saturn's moons. VIMS was a
hyperspectral imager that collected data in 352 contiguous spectral channels, ranging from
0.35 to 5.1 micrometers.[1] This spectral range is particularly sensitive to the absorption
features of water ice and other materials present on the surfaces of icy satellites like Dione.

Dione's surface is known to be dominated by water ice, but VIMS data has revealed subtle but
significant spectral variations. These variations are associated with differences in grain size,
the presence of "dark material,” and potential trace amounts of other compounds.[2] Analyzing
these spectral variations allows scientists to map the distribution of different surface units, infer
geological processes, and understand the interaction of Dione with Saturn's magnetosphere.
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Data Acquisition and Pre-processing
VIMS Data Retrieval

Raw and calibrated VIMS data are archived and available through the NASA Planetary Data
System (PDS).

Table 1: Key Resources for Cassini VIMS Data

Resource Description Link

Primary archive for Cassini

PDS Imaging Node --INVALID-LINK--
VIMS data.
PDS Ring-Moon Systems Provides access to VIMS data,
_ _ _ --INVALID-LINK--
Node including occultation data.

A user-friendly portal with
access to raw and calibrated --INVALID-LINK--
VIMS cubes.

Cassini VIMS Data Portal
(LPG)

Data Calibration and Correction Protocol

Raw VIMS data (Level 0 or EDR - Experiment Data Record) must be calibrated to produce
scientifically useful radiance or I/F (intensity/flux) data. The Integrated Software for Imagers
and Spectrometers (ISIS3), developed and maintained by the USGS Astrogeology Science
Center, is the standard software for this purpose.

Protocol 1: VIMS Data Calibration using ISIS3
 Ingestion of Raw Data:

o Use the vims2isis application in ISIS3 to convert the raw VIMS cube (e.g., a .qub file from
the PDS) into an ISIS3 cube format (.cub). This process separates the visible and infrared
channels into two separate files.

¢ Radiometric Calibration:
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o Apply the vims_cal routine. This step corrects for instrument dark current, background
signal, and converts the raw data numbers (DN) to radiance units (W / m2/ um/ sr). The
appropriate calibration files are typically included with the ISIS3 distribution.

e Photometric Correction:

o To compare data taken under different lighting and viewing geometries, a photometric
correction is necessary. This typically involves dividing the radiance by the solar flux at the
time of observation to obtain I/F. Further modeling can be applied to normalize the data to
a standard viewing geometry (e.g., using a Hapke model).

e Noise Reduction:

o VIMS data can be affected by "salt-and-pepper” noise. A median filter or a more
sophisticated noise reduction algorithm can be applied. In ISIS3, the noisefilter application
can be used. A common approach is to use a 3x3 or 5x5 pixel boxcar to identify and
replace outlier pixels.

o Geometric Correction (SPICE Kernels):

o To accurately map the data onto the surface of Dione, the spiceinit application is used.
This attaches the appropriate SPICE kernels (spacecraft and planetary ephemeris data) to
the ISIS3 cube, providing the geometric information for each pixel.

Raw VIMS Data (.qub) —»@—» 1SIS3 Cube (.cub) @ Radiance Cube |— QUL UL )

Click to download full resolution via product page

Figure 1: VIMS data calibration workflow in ISIS3.

Spectral Analysis Techniques

Once the VIMS data are calibrated, various analytical techniques can be employed to extract
information about Dione's surface composition.

Band Depth Analysis for Water Ice
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The near-infrared spectrum of water ice is characterized by strong absorption bands, notably
around 1.5, 2.0, and 3.0 um. The depth of these absorption bands is related to the abundance
and grain size of the water ice.

Protocol 2: Water Ice Band Depth Calculation

» Define Continuum: For a given absorption band, define two spectral points on either side of
the band minimum that represent the spectral continuum.

e Calculate Continuum Line: Perform a linear interpolation between the two continuum points
to create a straight line representing the top of the absorption feature.

o Determine Band Depth: The band depth is calculated as: Band Depth = 1 - (Reflectance at
band minimum / Reflectance of the continuum at the same wavelength)

» Map Band Depth: Apply this calculation to every pixel in the VIMS cube to create a map of
water ice band depth, which can be correlated with geological features.

Table 2: Key Water Ice Absorption Bands in VIMS Data

Band Center (um) Associated Vibration Primary Information

Water ice abundance, grain

15 O-H stretch + H-O-H bend ]

size

Water ice abundance, grain
2.0 O-H stretch + H-O-H bend ]

size

Sensitive to temperature and
3.0 O-H stretch fundamental

crystallinity

Linear Spectral Unmixing

Dione's surface can be modeled as a mixture of different materials, primarily water ice and a
spectrally bland, dark, reddish material. Linear spectral unmixing is a technique used to
estimate the fractional abundance of these "endmember" materials within each pixel.

Protocol 3: Linear Spectral Unmixing
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Endmember Selection:

o l|dentify "pure" pixels within the VIMS data that represent the endmember materials (e.g.,

the brightest, iciest regions and the darkest, non-ice regions).

o Alternatively, use laboratory spectra of known materials (e.g., pure water ice of a specific

grain size) that have been convolved to the spectral resolution of VIMS.

Unmixing Algorithm:

o Apply a linear unmixing algorithm. This can be done using software such as ENVI

(Environment for Visualizing Images) or custom scripts in Python or MATLAB. The

algorithm solves a set of linear equations for each pixel, where the pixel's spectrum is

modeled as a linear combination of the endmember spectra.

Abundance Maps:

o The output of the unmixing process is a set of abundance maps, one for each

endmember, showing the fractional abundance of that material in each pixel.

Input Data

Endmembers

VIMS Pixel Spectrum

Dark Material Spectrum

Water Ice Spectrum

Linear Spectral
Unmixing Algorithm

Water Ice Abundance Map Dark Material Abundance Map

Click to download full resolution via product page
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Figure 2: Conceptual diagram of linear spectral unmixing.

Spectral Angle Mapper (SAM)

The Spectral Angle Mapper (SAM) is a supervised classification method that determines the
spectral similarity between a pixel's spectrum and a reference spectrum by calculating the
angle between them in n-dimensional space (where n is the number of spectral bands). It is
relatively insensitive to illumination and albedo effects.[3]

Protocol 4: Spectral Angle Mapper Classification
* Reference Spectra Selection:

o Define a set of reference spectra (endmembers) that represent the different spectral units
on Dione's surface. These can be extracted from the VIMS data itself or from a spectral
library. For Dione, at least two endmembers are typically used: a "high-albedo” or "icy"
spectrum and a "low-albedo” or "dark material” spectrum.[3]

o SAM Classification:

o Run the SAM algorithm, which calculates the spectral angle between each pixel's
spectrum and all of the reference spectra.

o Classification Map:

o Each pixel is assigned to the class of the reference spectrum with which it has the
smallest spectral angle. A maximum angle threshold can be set to leave pixels that are not
similar to any of the reference spectra unclassified.[3]

Table 3: Typical Endmembers for Dione VIMS Data Analysis
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Typical Spectral

Endmember Description o
Characteristics
) Strong water ice absorption
Represents relatively pure,
Water Ice bands at 1.5, 2.0, and 3.0 um;

crystalline water ice.

high albedo.

Dark Material

A non-ice component, possibly

exogenic in origin.

Low albedo, reddish slope in
the visible, weak or absent

water ice bands.

COz Ice

Trace amounts of carbon
dioxide ice have been

detected.

Sharp absorption feature at
4.26 pm.

Data Visualization and Interpretation

The final step in the analysis is to visualize the derived data products (e.g., band depth maps,

abundance maps, classification maps) and interpret them in a geological context. This often

involves co-registering the VIMS-derived maps with high-resolution images from the Cassini

Imaging Science Subsystem (ISS) to correlate spectral variations with surface morphology.

VIMS Data Products

Contextual Data

Band Depth Map

Abundance Map

SAM Classification Map

High-Resolution ISS Image

Geologic Map

Y

Scientific Interpretation

Click to download full resolution via product page
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Figure 3: Workflow for the interpretation of VIMS data products.

By following these protocols, researchers can effectively analyze Cassini VIMS data of Dione
to gain insights into its surface composition, geological history, and its place within the dynamic
Saturnian system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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